molecular formula C29H36N6O6S B612372 Tetragastrin CAS No. 35144-91-3

Tetragastrin

Número de catálogo: B612372
Número CAS: 35144-91-3
Peso molecular: 596.7 g/mol
Clave InChI: RGYLYUZOGHTBRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tetragastrin is a C-terminal tetrapeptide (Trp–Met–Asp–Phe–NH2) of gastrin . It is the smallest peptide fragment of gastrin which has the same physiological and pharmacological activity as gastrin . It is used to test the secretion of digestive juice .


Synthesis Analysis

To improve the intestinal absorption of this compound (TG), lipophilic derivatives of TG were synthesized by acylation of its N-terminal amino group with acetic acid, caproic acid, and lauric acid . The purified TG derivatives, acetyl-tetragastrin (Ac-TG), caproyl-tetragastrin (Cap-TG), and lauroyl-tetragastrin (Lau-TG), were confirmed to be more lipophilic than the parent TG by high-performance liquid chromatography (HPLC) .


Molecular Structure Analysis

The molecular formula of this compound is C29H36N6O6S . It has an average mass of 596.698 Da and a monoisotopic mass of 596.241699 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 596.7 . It is a solid substance and has a solubility of 6 mg/mL in DMSO when ultrasonic and warming are applied .

Aplicaciones Científicas De Investigación

  • Conformational Analysis : Tetragastrin's conformational analysis reveals a theoretical demonstration that gastrins and 5, 1-benzothiazocines could bind with an identical receptor. This implies potential therapeutic or diagnostic applications in receptor targeting (Miyamoto & Yoshimoto, 1986).

  • Cancer Research : Prolonged administration of this compound has shown a significant reduction in the incidence of colonic tumors in rats, suggesting its potential role in cancer prevention or therapy (Tatsuta et al., 1983).

  • Transdermal Delivery : Chemical modification with fatty acids improves the in-vitro permeability of this compound through rat skin, indicating potential for improved transdermal drug delivery systems (Setoh et al., 1995).

  • Gastrointestinal Effects : this compound administration has shown to significantly decrease the incidences of mucosal erosions, ulcerations, and atypical regenerative glandular hyperplasias in colonic mucosa during certain treatments, implying its protective role in gastrointestinal health (Tatsuta et al., 1986).

  • Pancreatic Carcinogenesis : Research indicates that prolonged administration of this compound had little or no influence on the number and size of carcinogen-induced pancreatic lesions, although it caused significantly increased cell proliferation in pancreatic acinar cells (Tatsuta et al., 1990).

  • Molecular Dynamics and Conformational Parameters : Studies on the molecular dynamics and conformational parameters of this compound, using techniques like NMR spin-lattice relaxation, contribute to understanding its pharmacological action at a molecular level (Bleich et al., 1976).

  • Effects on Smooth Muscles : this compound has been shown to enhance the amplitude of spontaneous contractions in smooth muscles of the human stomach, suggesting its role in gastrointestinal motility and potentially in disorders involving smooth muscle function (Hara, 1980).

  • Age-related Gastric Changes : this compound's effects on gastric mucin biosynthesis vary with age, highlighting the importance of considering age-related factors in its therapeutic applications (Ichikawa et al., 1999).

Mecanismo De Acción

Unlike cholecystokinin which has a variety of roles in the gastrointestinal system as well as central nervous system effects, Tetragastrin acts primarily in the brain as an anxiogenic . It causes severe anxiety symptoms when administered to humans and is commonly used in scientific research to induce panic attacks for the purpose of testing new anxiolytic drugs . This compound is a selective cholecystokinin B (CCKB) receptor agonist .

Propiedades

IUPAC Name

3-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYLYUZOGHTBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956595
Record name 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35144-91-3
Record name 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.